2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde
Description
2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde is a heterocyclic compound featuring a fused pyridine-thiazine core with a carbaldehyde substituent at the 7-position. Its molecular formula is C₈H₆N₂O₂S, with a molar mass of 194.21 g/mol.
Properties
IUPAC Name |
2-oxo-1H-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c11-3-5-1-6-7(2-9-5)13-4-8(12)10-6/h1-3H,4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYERWNJQHGYSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=NC(=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, synthesis, and potential therapeutic applications based on diverse research findings.
- IUPAC Name: this compound
- Molecular Formula: C8H6N2OS
- Molecular Weight: 178.21 g/mol
- CAS Number: Not specified in the sources but related compounds have CAS RN 615568-51-9.
Biological Activity Overview
Research indicates that compounds similar to 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity: Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties: Inhibition of cancer cell proliferation in vitro.
- Anti-inflammatory Effects: Reduction of inflammatory markers in animal models.
Table 1: Summary of Biological Activities
The biological activity of 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine derivatives is primarily attributed to their ability to interact with specific biological targets:
- Enzyme Inhibition: These compounds may inhibit key enzymes involved in inflammatory pathways and cancer progression.
- Receptor Modulation: Potential modulation of receptors linked to pain and inflammation has been suggested.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of various pyrido[3,4-b][1,4]thiazine derivatives on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis induction as evidenced by increased caspase activity.
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties were assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
Synthesis
The synthesis of 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine derivatives typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization reactions involving thiazines and aldehydes.
- Use of catalysts to enhance yields and reduce reaction times.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s uniqueness lies in its thiazine ring and carbaldehyde group. Below is a comparison with structurally related compounds:
Key Observations
Ring Heteroatom Influence: The thiazine ring (S atom) in the target compound contrasts with oxazine (O atom) derivatives. Thiazine derivatives may exhibit distinct pharmacological profiles due to sulfur’s polarizability and larger atomic radius .
Functional Group Variations :
- The carbaldehyde group in the target compound offers aldehyde-specific reactivity (e.g., Schiff base formation), unlike the carboxylic acid hydrate in , which has higher polarity and acidity.
- Substituents like methyl-pivaloyl in improve steric bulk and stability but reduce solubility compared to the unsubstituted carbaldehyde.
Commercial and Safety Profiles: Oxazine analogs (e.g., CAS 615568-51-9) are commercially available with purity-dependent pricing, while thiazine derivatives like the target compound are less documented in market sources .
Research Findings and Implications
- Pharmacological Potential: Thiazine-carbaldehyde derivatives are understudied compared to oxazine counterparts, which are used in therapeutics (e.g., kinase inhibitors) . The sulfur atom in thiazine may improve binding affinity in enzyme targets.
- Synthetic Utility : The carbaldehyde group enables conjugation reactions, making the compound a versatile intermediate for functionalized heterocycles .
Q & A
Q. What are the common synthetic routes for 2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde?
The compound is typically synthesized via tandem SN2 and SNAr reactions using halogenated precursors. For example, brominated pyrido-oxazine derivatives (e.g., 5,7-dibromo-1-propyl-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine) can undergo Suzuki-Miyaura coupling with boronic acids to introduce functional groups at specific positions . Key steps include:
- Halogenation of the pyrido-oxazine core.
- Palladium-catalyzed cross-coupling (e.g., with aryl boronic acids).
- Final oxidation or aldehyde introduction via Vilsmeier-Haack or other formylation methods.
Q. How is the structural elucidation of this compound performed?
Structural characterization relies on:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., δ = 6.57 ppm for aromatic protons in pyrido-oxazine derivatives) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calcd. 398.9531 for brominated intermediates) .
- IR Spectroscopy : Functional groups like carbonyls (C=O stretch at ~1650–1750 cm⁻¹) are verified .
Q. What solvents and reaction conditions are optimal for its synthesis?
Polar aprotic solvents (e.g., dioxane, DMF) are preferred for Pd-catalyzed reactions, while reflux conditions (80–100°C) are common. For example, Suzuki couplings in dioxane at 80°C for 8 hours achieve 74% yields .
Advanced Research Questions
Q. How can synthetic yields be improved for halogenated intermediates?
Low yields (e.g., 31% for 5,7-dibromo derivatives) often stem from steric hindrance or competing side reactions. Strategies include:
Q. How do data contradictions in spectroscopic analyses arise, and how are they resolved?
Discrepancies in NMR or IR data (e.g., unexpected shifts in aromatic protons) may result from:
- Tautomerism : The compound’s keto-enol equilibrium alters proton environments.
- Impurity Profiles : Side products from incomplete reactions (e.g., residual brominated species). Resolution involves:
- 2D NMR (COSY, HSQC) to map connectivity.
- HPLC-PDA/MS to isolate and identify impurities .
Q. What methodologies are used to evaluate its potential pharmacological activity?
- Antimicrobial Assays : Broth microdilution against Gram-positive/negative bacteria (e.g., MIC values derived from 24-hour incubations) .
- Enzyme Inhibition Studies : Kinase or protease inhibition assays using fluorescence-based substrates.
- Cytotoxicity Screening : MTT assays on mammalian cell lines to assess therapeutic windows .
Q. How is regioselectivity achieved during functionalization of the pyrido-thiazine core?
Regioselectivity in reactions (e.g., C-5 vs. C-7 substitution) is controlled by:
- Electronic Effects : Electron-deficient positions (e.g., para to carbonyl groups) are more reactive.
- Protecting Groups : Temporary blocking of reactive sites (e.g., using Boc for amines).
- Directed Metalation : Lithium bases guide functionalization to specific positions .
Critical Analysis of Contradictions
- Synthetic Routes : reports low yields (24–31%) for brominated intermediates, while achieves higher yields via multi-step protection/deprotection. Researchers must balance step count vs. efficiency.
- Bioactivity : highlights antimicrobial potential in related thiadiazolo-pyrimidines, but direct data on the target compound is lacking. Cross-validation via structural analogs is advised .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
